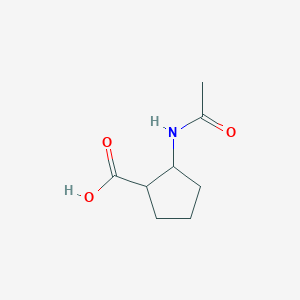

2-Acetamidocyclopentane-1-carboxylic acid

Description

Significance of Conformationally Constrained Amino Acids in Chemical Biology and Drug Discovery Research

Conformationally constrained amino acids are molecules in which the rotational freedom of the peptide backbone or side chains is restricted. This rigidity is a powerful tool in drug design and chemical biology for several reasons. nih.govenamine.net By reducing the conformational flexibility, these amino acids help in stabilizing specific secondary structures, such as β-turns or helices, within a peptide chain. enamine.net This is crucial because the biological activity of a peptide is intrinsically linked to its three-dimensional conformation, which dictates its interaction with biological targets like receptors and enzymes. nih.gov

The incorporation of constrained amino acids into peptide sequences can lead to compounds with a host of improved properties. These include increased potency, as the molecule is pre-organized into its bioactive conformation, and enhanced selectivity, as the rigid structure may fit a specific receptor subtype more precisely. Furthermore, conformational constraint can protect peptides from enzymatic degradation, thereby increasing their metabolic stability and bioavailability in biological systems. lifechemicals.com The use of these building blocks allows for a more rational approach to drug design, moving away from large-scale screening towards the creation of molecules with predetermined structural and, consequently, functional attributes. nih.govjst.go.jp

Historical Context of Cyclopentane-based Amino Acids as Chiral Scaffolds

Cyclopentane-based amino acids have a rich history as chiral scaffolds in the synthesis of complex molecules and peptidomimetics. Their utility stems from the cyclic nature of the cyclopentane (B165970) ring, which imparts a degree of conformational rigidity. These amino acids have been particularly attractive as building blocks because their peptides exhibit specific and predictable folding properties. acs.org For instance, homo-oligomers of cyclopentane-based β-amino acids are known to fold into well-defined secondary structures even in short peptide sequences. acs.org

Structural Features and Stereoisomeric Considerations of 2-Acetamidocyclopentane-1-carboxylic Acid

This compound is characterized by a five-membered cyclopentane ring, which provides a rigid scaffold. The key functional groups are a carboxylic acid group at the C1 position and an acetamido group at the C2 position. The presence of these two substituents on adjacent carbons of the cyclopentane ring leads to the existence of stereoisomers.

The relative orientation of the acetamido and carboxylic acid groups can be either cis, where they are on the same face of the ring, or trans, where they are on opposite faces. researchgate.net Furthermore, both the cis and trans diastereomers are chiral and can exist as a pair of enantiomers. This results in a total of four possible stereoisomers for this compound. The specific stereochemistry of the molecule has a profound impact on its conformational preferences and, consequently, on the geometry of the peptides into which it is incorporated.

Table 1: Stereoisomers of this compound

| Diastereomer | Enantiomer 1 | Enantiomer 2 |

|---|---|---|

| cis | (1R,2S)-2-Acetamidocyclopentane-1-carboxylic acid | (1S,2R)-2-Acetamidocyclopentane-1-carboxylic acid |

| trans | (1R,2R)-2-Acetamidocyclopentane-1-carboxylic acid | (1S,2S)-2-Acetamidocyclopentane-1-carboxylic acid |

The acetamido group is an N-acylated amine, which can participate in hydrogen bonding, a key interaction in stabilizing peptide secondary structures. The carboxylic acid group is a versatile functional handle for peptide synthesis and other chemical modifications. princeton.edu

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound and its parent amino acid has primarily focused on its synthesis and application in peptide chemistry. A significant area of investigation has been the development of stereoselective synthetic routes to access each of the four stereoisomers in high purity. nih.gov These synthetic efforts are crucial as they provide the necessary building blocks for more advanced studies.

Once synthesized, these constrained amino acids are incorporated into peptide sequences to study their effect on peptide conformation and stability. Researchers have explored how the cis and trans isomers of the cyclopentane scaffold direct the folding of peptides into specific secondary structures, such as helices and turns. acs.org This fundamental research is essential for understanding the principles of peptide folding and for designing novel peptide-based materials and therapeutics.

Another key research trajectory is the exploration of the biological activities of peptides containing these constrained amino acids. For example, the naturally occurring (1S,2R) enantiomer of 2-aminocyclopentanecarboxylic acid, known as cispentacin, has been isolated from natural sources and has shown biological activity. researchgate.net This has spurred interest in synthesizing and evaluating the biological properties of peptides containing this compound and its derivatives for potential applications in areas such as antimicrobial and anticancer research. ontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-acetamidocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

BLDIOZHBYFAKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCCC1C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetamidocyclopentane 1 Carboxylic Acid and Its Stereoisomers

Chemo-Enzymatic Approaches in the Asymmetric Synthesis of 2-Acetamidocyclopentane-1-carboxylic Acid Enantiomers

Chemo-enzymatic synthesis provides a powerful strategy for accessing enantiomerically pure compounds by combining the selectivity of biocatalysts with the versatility of chemical reactions. nih.govrsc.org Enzymes, operating under mild conditions, offer exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules like the enantiomers of this compound. nih.gov

A primary chemo-enzymatic method involves the kinetic resolution of a racemic mixture. For instance, a racemic ester of 2-aminocyclopentane-1-carboxylic acid can be subjected to hydrolysis catalyzed by a lipase, such as Lipozym RM IM (from Rhizomucor miehei) or Novozym 435 (lipase B from Candida antarctica). researchgate.net The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers. Subsequent N-acetylation of the separated amino acid enantiomers yields the desired (R)- and (S)-2-acetamidocyclopentane-1-carboxylic acid.

Another approach is the asymmetric amination of a prochiral keto acid precursor. researchgate.net Enzymes like amino acid dehydrogenases can catalyze the reductive amination of a 2-oxocyclopentane-1-carboxylic acid derivative. By selecting an appropriate enzyme, either the (1R, 2S) or (1S, 2R) stereoisomer of the corresponding amino acid can be produced with high enantiomeric excess. nih.gov This enzymatic step is often coupled with a chemical reduction of the resulting amine, followed by acetylation. The integration of enzymatic transformations with chemical synthesis steps allows for the efficient production of optically pure chiral building blocks. researchgate.netnih.gov

Table 1: Examples of Enzymes in Asymmetric Synthesis

| Enzyme Type | Reaction | Application | Reference |

|---|---|---|---|

| Lipase (e.g., Novozym 435) | Kinetic resolution of racemic esters | Separation of enantiomers of 2-aminocyclopentane-1-carboxylic acid precursors | researchgate.net |

| Amino Acid Dehydrogenase | Asymmetric reductive amination | Synthesis of chiral amino acids from keto acid precursors | researchgate.netnih.gov |

Diastereoselective and Enantioselective Synthesis through Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for constructing cyclic systems with high stereocontrol. The Diels-Alder reaction, a [4+2] cycloaddition, is particularly powerful for creating six-membered rings, but its principles can be adapted to strategies for synthesizing five-membered rings. nih.gov For the synthesis of this compound derivatives, a key strategy involves the cycloaddition of a dienophile with a diene to form a precursor that can be subsequently converted to the target cyclopentane (B165970) ring. cerritos.eduyoutube.com

A relevant approach is the [3+2] cycloaddition reaction. For example, the reaction between an azomethine ylide and a substituted alkene can generate a pyrrolidine (B122466) ring, which is structurally related to the target compound. nih.govdntb.gov.ua By using chiral catalysts, this process can be rendered enantioselective. The resulting cycloadduct can then undergo further chemical modifications to yield the desired 2-aminocyclopentanecarboxylic acid derivative.

Palladium-catalyzed [3+2] cycloaddition reactions have also been developed, offering high levels of regio-, diastereo-, and enantioselectivity. researchgate.net These reactions can construct three chiral centers in a single step. While not directly applied to the title compound in the reviewed literature, the methodology demonstrates a powerful approach for creating highly functionalized cyclopentyl systems.

Table 2: Cycloaddition Strategies for Cyclopentane Synthesis

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | Diene and dienophile | Forms a six-membered ring precursor | nih.govcerritos.edu |

| [3+2] Cycloaddition | Azomethine ylide and alkene | Forms a five-membered pyrrolidine ring | nih.govdntb.gov.ua |

Strategies Utilizing Intramolecular C-Alkylation and Nitronate Chemistry for Stereocontrol

Intramolecular reactions are highly effective for ring formation, and when combined with nitronate chemistry, they offer precise stereocontrol. Nitro compounds are versatile synthetic intermediates because the nitro group can be reduced to an amine and can activate adjacent C-H bonds for C-C bond formation. mdpi.com

A typical strategy involves a Michael addition of a nucleophile to a nitroalkene, which can be part of a larger molecule designed to undergo a subsequent intramolecular cyclization. For the synthesis of a substituted cyclopentane, an open-chain precursor containing a nitro group and a suitable electrophilic center can be cyclized via an intramolecular C-alkylation. The stereochemistry of the newly formed chiral centers can be controlled by the existing stereocenters in the precursor or by using chiral catalysts.

For instance, a nitro sugar can be converted into a nitroolefin, which then undergoes a Michael addition. The resulting product, containing a polysubstituted carbon chain with a nitro group, can be cyclized. The nitro group is subsequently reduced to an amino group, and another functional group is converted into a carboxylic acid, yielding the desired 2-aminocyclopentanecarboxylic acid derivative. mdpi.com This approach allows for the synthesis of polyhydroxylated analogs, leveraging the stereochemistry of the starting sugar. mdpi.com Density functional theory (DFT) calculations have been used to understand the mechanism and origin of enantioselectivity in such reactions, providing insights into the transition states that determine the stereochemical outcome. nih.gov

Palladium-Catalyzed C-H Functionalization as a Synthetic Route to this compound Derivatives

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, streamlining synthetic pathways. nih.gov This methodology is particularly attractive for the late-stage functionalization of complex molecules. nih.gov For the synthesis of this compound derivatives, C-H activation can be employed to introduce functionality onto the cyclopentane ring.

One strategy involves the use of a directing group, such as an 8-aminoquinoline (B160924) group attached to a carboxylic acid, to guide the palladium catalyst to a specific C-H bond. researchgate.net While this has been demonstrated on ferrocene (B1249389) carboxylic acid, the principle is applicable to cycloalkane carboxylic acids. researchgate.netnih.gov The catalyst activates a C-H bond at a position remote from the directing group, such as the γ-position, leading to transannular C-H arylation. nih.gov This method allows for the diastereoselective synthesis of functionalized carbocycles.

The reaction conditions, including the choice of ligand, oxidant, and solvent, are crucial for achieving high yields and selectivity. For example, the use of CsOPiv as a salt can promote the desired arylation while suppressing side reactions. nih.gov This approach provides a direct route to novel derivatives of cyclopentane carboxylic acids, which can then be converted to the corresponding acetamido derivatives.

Table 3: Key Components in Palladium-Catalyzed C-H Functionalization

| Component | Role | Example | Reference |

|---|---|---|---|

| Palladium Catalyst | Facilitates C-H bond activation | Pd(OAc)₂ | researchgate.net |

| Directing Group | Guides the catalyst to a specific C-H bond | 8-Aminoquinoline | researchgate.net |

| Ligand | Influences reactivity and selectivity | Quinuclidine-pyridones | nih.gov |

Synthesis of Polyhydroxylated and Other Substituted 2-Aminocyclopentanecarboxylic Acid Analogues

The synthesis of polyhydroxylated and other substituted analogues of 2-aminocyclopentanecarboxylic acid is of great interest due to the potential for these modifications to enhance biological activity and provide probes for studying biological systems. Carbohydrates are often used as chiral starting materials for these syntheses, as they provide a scaffold with pre-defined stereochemistry. nih.govacs.org

A common strategy begins with a protected hexose, such as D-mannose or D-galactose. nih.govacs.org Key steps in the synthetic sequence often include a ring-closing metathesis (RCM) to form the cyclopentene (B43876) ring, followed by stereoselective functionalization. acs.org For example, a diene intermediate derived from the sugar can be cyclized using a Grubbs catalyst. The resulting cyclopentene can then be oxidized to a carboxylic acid derivative. nih.gov

The amino group is typically introduced via a stereoselective aza-Michael addition to the α,β-unsaturated carboxylic acid derivative. acs.org This approach allows for the synthesis of a variety of polyhydroxylated cyclopentane β-amino acids with different relative configurations. acs.org The choice of starting sugar and the sequence of reactions determine the final stereochemistry of the product.

Table 4: Key Reactions in the Synthesis of Polyhydroxylated Analogues

| Reaction | Purpose | Reagents | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of the cyclopentene ring | Grubbs catalyst | acs.org |

| Oxidation | Conversion of an alcohol to a carboxylic acid | TEMPO, BAIB, NaClO₂ | nih.gov |

| Aza-Michael Addition | Introduction of the amino group | PMBNH₂, DMF | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Production

Applying the principles of green chemistry to the synthesis of pharmaceuticals is crucial for minimizing environmental impact and improving process efficiency. nih.gov These principles include the use of renewable feedstocks, atom economy, catalysis, and the reduction of hazardous waste. nih.govnih.gov

In the context of this compound synthesis, several green approaches can be implemented. Biocatalysis, as discussed in the chemo-enzymatic section, is inherently green as enzymes operate in aqueous media under mild conditions and are biodegradable. nih.gov The use of one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of synthetic steps and purification processes, thereby minimizing solvent use and waste generation. nih.gov

The direct amidation of carboxylic acids using a catalytic amount of boric acid is another green alternative to traditional methods that require stoichiometric activating agents, which generate significant waste. sciepub.com This method is operationally simple and high-yielding. sciepub.com Furthermore, the use of greener solvents, such as water or supercritical CO₂, and alternative energy sources like microwave irradiation can reduce the environmental footprint of the synthesis. mdpi.com By designing synthetic routes that incorporate these principles, the production of this compound and its derivatives can be made more sustainable. rsc.org

Table 5: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of enzymes or metal catalysts (e.g., Pd, boric acid) | High selectivity, reduced waste, lower energy consumption | nih.govsciepub.com |

| Atom Economy | One-pot and multicomponent reactions | Maximizes incorporation of starting materials into the final product | nih.gov |

| Safer Solvents | Use of water or solvent-free conditions | Reduced environmental impact and worker exposure to hazardous substances | mdpi.comrsc.org |

Stereochemical Characterization and Conformational Analysis of 2 Acetamidocyclopentane 1 Carboxylic Acid Derivatives

Determination of Absolute Configuration using Spectroscopic and Chiroptical Methods (e.g., VCD, ECD)

The absolute configuration of chiral molecules like 2-acetamidocyclopentane-1-carboxylic acid derivatives can be unequivocally determined by comparing experimentally measured and theoretically predicted Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra. schrodinger.com VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is particularly powerful for elucidating the absolute stereochemistry of molecules in solution. schrodinger.com

The process typically involves:

Experimental Measurement: Recording the VCD and IR spectra of the chiral molecule in a suitable solvent. schrodinger.com

Computational Modeling: Performing quantum chemical calculations, often using Density Functional Theory (DFT), to predict the VCD and IR spectra for a specific enantiomer (e.g., (1R,2R)). nih.gov

Spectral Comparison: A direct comparison of the experimental and calculated spectra allows for the assignment of the absolute configuration. A good match between the experimental spectrum and the calculated spectrum for a particular enantiomer confirms its absolute configuration. nih.gov

For carboxylic acids, intermolecular interactions, such as hydrogen bonding, can significantly influence the VCD spectra, and these effects must be accounted for in the computational models to achieve accurate results. schrodinger.com

Conformational Preferences and Ring Dynamics of the Cyclopentane (B165970) Moiety

The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering. The two most common conformations are the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The presence of substituents, such as the acetamido and carboxylic acid groups, influences the conformational equilibrium of the ring.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and ring dynamics of cycloalkanes. nih.gov For substituted cyclopentanes, MD simulations can reveal the preferred pucker of the ring and the energy barriers between different conformations. researchgate.net The dynamic interconversion between various envelope and twist forms is a key characteristic of the cyclopentane moiety. nih.gov

The relative orientation of the substituents (cis or trans) will dictate the most stable ring conformation to minimize steric strain. For instance, in a trans-1,2-disubstituted cyclopentane, the substituents will preferentially occupy pseudo-equatorial positions to reduce steric hindrance.

Computational Chemistry Approaches for Conformational Landscape Exploration (e.g., MC/EM, MD Simulations, DFT)

A variety of computational chemistry techniques are employed to explore the complex conformational landscape of this compound derivatives. These methods provide insights into the relative energies of different conformers and the dynamics of their interconversion.

Monte Carlo/Energy Minimization (MC/EM): This method involves randomly sampling the conformational space and then minimizing the energy of each generated structure to find local minima on the potential energy surface.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational behavior. nih.gov These simulations can reveal the preferred conformations and the pathways for conformational change. nih.gov

Density Functional Theory (DFT): DFT calculations are used to accurately determine the geometries and relative energies of different conformers. mdpi.com DFT is also essential for predicting spectroscopic properties like VCD and NMR spectra, which can then be compared with experimental data. nih.govnih.gov

These computational approaches are often used in concert to build a comprehensive understanding of the molecule's conformational preferences. nih.govmit.edu

Table 1: Overview of Computational Methods in Conformational Analysis

| Method | Description | Key Insights |

|---|---|---|

| MC/EM | Random sampling followed by energy minimization. | Identifies a broad range of possible low-energy conformations. |

| MD Simulations | Simulates the motion of atoms over time. | Provides information on conformational dynamics, flexibility, and solvent effects. nih.govresearchgate.net |

| DFT | Quantum mechanical method for calculating electronic structure. | Yields accurate geometries, relative energies, and spectroscopic properties of conformers. mdpi.comnih.gov |

Spectroscopic Elucidation of Diastereomeric and Enantiomeric Purity (e.g., Advanced NMR techniques, X-ray Crystallography of Derivatives)

Determining the diastereomeric and enantiomeric purity of this compound is critical. Several advanced spectroscopic techniques are available for this purpose.

Advanced NMR Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric purity. The 1H and 13C NMR spectra of diastereomers are typically distinct, allowing for their quantification. For determining enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. nih.gov These agents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. researchgate.net

X-ray Crystallography of Derivatives: X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a molecule. nih.gov While obtaining suitable crystals of the parent acid might be challenging, derivatization to form crystalline salts or esters can facilitate crystallographic analysis. mdpi.com The resulting crystal structure provides a detailed three-dimensional picture of the molecule, confirming the connectivity, configuration, and conformation in the solid state. nih.gov

Table 2: Methods for Stereochemical Purity Determination

| Technique | Application | Information Obtained |

|---|---|---|

| Advanced NMR | Diastereomeric & Enantiomeric Purity | Ratios of stereoisomers in a sample. nih.govnih.gov |

| X-ray Crystallography | Absolute & Relative Stereochemistry | Unambiguous 3D structure of a single crystal. nih.govnih.gov |

Chemical Derivatization and Functionalization Strategies of 2 Acetamidocyclopentane 1 Carboxylic Acid

Formation of Amide Derivatives and Peptide Conjugates

The carboxylic acid moiety of 2-acetamidocyclopentane-1-carboxylic acid is a prime site for modification, most commonly through the formation of amide bonds. This reaction is fundamental for creating peptide conjugates, where the cyclic amino acid is incorporated into a peptide sequence, or for attaching various amine-containing molecules to modulate biological activity.

Carbodiimides are widely used reagents for the formation of amide bonds due to their efficiency in activating carboxylic acids for nucleophilic attack by amines. wikipedia.orgthermofisher.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgresearchgate.net This intermediate then readily reacts with a primary or secondary amine to yield the desired amide product and a urea (B33335) byproduct. interchim.fr

Common carbodiimide reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). thermofisher.com EDC is particularly favored for reactions in aqueous solutions because its urea byproduct is water-soluble, facilitating purification. interchim.fr To enhance coupling efficiency and minimize side reactions, such as the formation of a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included. wikipedia.org These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and efficiently acylates the amine.

Table 1: Common Carbodiimide Coupling Reagents and Additives

| Reagent/Additive | Structure | Key Features |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | CH₃CH₂N=C=N(CH₂)₃N(CH₃)₂ | Water-soluble, byproduct is easily removed by extraction. interchim.fr |

| DCC (N,N'-Dicyclohexylcarbodiimide) | C₆H₁₁N=C=NC₆H₁₁ | Used in organic solvents, byproduct is insoluble and removed by filtration. thermofisher.com |

| NHS (N-hydroxysuccinimide) | C₄H₅NO₃ | Forms stable active esters, reduces side reactions. wikipedia.org |

| HOBt (1-Hydroxybenzotriazole) | C₆H₅N₃O | Suppresses racemization and improves reaction rates. researchgate.net |

While carbodiimides are effective for many substrates, the coupling of sterically hindered amino acids or electron-deficient amines can be challenging, often resulting in low yields and slow reaction rates. researchgate.netchimia.ch In such cases, more advanced phosphonium- and uronium-based coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven to be highly effective for difficult couplings. researchgate.net These reagents activate the carboxylic acid by forming highly reactive intermediates that are more efficient at acylating sterically demanding or poorly nucleophilic amines. sdu.dk Their use is crucial for synthesizing complex peptides incorporating constrained cyclic residues like this compound. nih.gov

Esterification Methods and Derivatives for Prodrug Design Principles

Esterification of the carboxylic acid group is a key strategy, particularly in the context of prodrug design. uobabylon.edu.iq A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. orientjchem.org For drugs containing a carboxylic acid, esterification can mask the polar carboxyl group, thereby increasing the molecule's lipophilicity. researchgate.netscirp.org This enhanced lipophilicity can improve absorption across biological membranes, such as the gastrointestinal tract. ijpsjournal.com Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid-containing drug. uobabylon.edu.iq

Standard esterification methods for this compound include:

Fischer-Speier Esterification: Reaction with an alcohol under acidic catalysis.

Steglich Esterification: A mild method using DCC as a coupling agent and a catalytic amount of DMAP (4-Dimethylaminopyridine) to facilitate the reaction with an alcohol. edu.krd

Alkylation of the Carboxylate Salt: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.

Table 2: Ester Derivatives and Their Potential Prodrug Applications

| Ester Type | Example Promoieties | Rationale for Prodrug Design |

|---|---|---|

| Simple Alkyl Esters | Methyl, Ethyl, Propyl | Increases lipophilicity for enhanced passive diffusion across membranes. scirp.org |

| Amino Acid Esters | Glycine ester, Alanine ester | Can improve water solubility or target amino acid transporters. nih.gov |

| Acyloxymethyl Esters | Pivaloyloxymethyl (POM) | Designed for rapid intracellular hydrolysis by esterases. researchgate.net |

Modifications of the Carboxylic Acid Moiety (e.g., reduction, decarboxylation)

Beyond amide and ester formation, the carboxylic acid group can undergo other significant transformations.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation fundamentally changes the nature of the functional group from acidic to neutral and provides a new handle for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.orgchemistrysteps.com The resulting (2-acetamidocyclopentyl)methanol can serve as a building block for synthesizing new classes of derivatives. Catalytic methods using manganese or titanium complexes with hydrosilanes have also emerged as milder alternatives. nih.govacs.org

Decarboxylation: This reaction involves the removal of the carboxyl group, releasing carbon dioxide and replacing it with a hydrogen atom. wikipedia.org While simple carboxylic acids are generally resistant to decarboxylation, the reaction can be promoted under specific conditions, often involving heat. masterorganicchemistry.com For this compound, decarboxylation would yield N-acetylcyclopentylamine. This reaction is synthetically useful for removing the carboxylic acid functionality entirely, leading to a simpler amine derivative. organic-chemistry.orgorganicchemistrytutor.com

Chemical Transformations at the Acetamido Group (e.g., deacetylation, further acylation)

The acetamido group offers another site for chemical modification, allowing for changes to the N-acyl substituent.

Deacetylation: The removal of the acetyl group to yield the free amine, 2-aminocyclopentane-1-carboxylic acid, is a crucial transformation. This is typically achieved under harsh conditions such as strong acid or base hydrolysis. However, enzymatic methods using acylases can provide a milder alternative. researchgate.netnih.gov The resulting free amino group is a versatile handle for a wide range of subsequent reactions. Recently, milder chemical protocols have been developed for N-deacetylation that are compatible with other sensitive functional groups. researchgate.net

Further Acylation: Once deacetylated, the resulting primary amine can be re-acylated with various acylating agents (e.g., acid chlorides, acid anhydrides) to introduce different N-acyl groups. researchgate.net This allows for the synthesis of a diverse array of analogues with modified properties. For example, replacing the acetyl group with a longer alkyl chain could increase lipophilicity, while introducing a fluorescent tag could be used for imaging studies.

Strategies for Library Synthesis and Diversity-Oriented Synthesis of this compound Analogues

The development of chemical libraries based on the this compound scaffold is a powerful approach in drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting material. pnas.org

Starting with the core cyclopentane (B165970) amino acid structure, diversity can be introduced at several key positions:

At the Carboxylic Acid: By coupling a library of diverse amines or alcohols to the carboxylic acid, a large number of amide and ester derivatives can be rapidly synthesized.

At the Amino Group: Following deacetylation, the resulting amine can be reacted with a library of carboxylic acids or other electrophiles to generate a wide range of N-substituted analogues.

On the Cyclopentane Ring: If the starting material contains other functionalizable points (e.g., a double bond from a precursor), these can be used to introduce further diversity through reactions like epoxidation, dihydroxylation, or cross-coupling. researchgate.netresearchgate.net

These strategies allow for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized biological activity or desired material properties. nih.gov

Derivatization for Enhanced Analytical Profiling (e.g., GC/MS, LC-MS)

The analytical profiling of this compound, a compound with both a carboxylic acid and an amide functional group, often necessitates chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Derivatization is a chemical modification process aimed at converting the analyte into a product with improved volatility, thermal stability, chromatographic behavior, and/or detectability. colostate.eduresearchgate.netresearchgate.net This is particularly crucial for compounds like this compound, as the polar carboxylic acid group can lead to poor chromatographic peak shape and low volatility, making direct GC analysis challenging. colostate.edu For LC-MS, derivatization can enhance ionization efficiency and improve separation from matrix components. nih.govnih.gov

Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by masking the polar functional groups. gcms.cz The most common strategies for carboxylic acids involve esterification and silylation. colostate.edu

Esterification: This is a widely used alkylation method that converts the carboxylic acid group into an ester, which is more volatile and less polar. gcms.cz A common approach is the formation of methyl esters using reagents like methanolic HCl, BF3 in methanol (B129727), or diazomethane. colostate.edu For this compound, reaction with methanol in the presence of an acidic catalyst would yield the methyl ester derivative. The resulting derivative, methyl 2-acetamidocyclopentane-1-carboxylate, is significantly more volatile and suitable for GC-MS analysis.

Silylation: Silylation involves the replacement of the active hydrogen in the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. This process reduces the polarity and hydrogen bonding capacity of the molecule, leading to increased volatility and improved chromatographic performance. gcms.cz The silylated derivative of this compound would be trimethylsilyl 2-acetamidocyclopentane-1-carboxylate.

Below is an interactive data table summarizing potential derivatization strategies for the GC-MS analysis of this compound.

| Derivatization Strategy | Reagent | Derivative Formed | Rationale for Improved GC-MS Analysis | Potential Mass Fragments (Illustrative m/z) |

|---|---|---|---|---|

| Esterification (Methylation) | Methanol/BF3 | Methyl 2-acetamidocyclopentane-1-carboxylate | Increased volatility and thermal stability. colostate.edu | [M]+•, [M-OCH3]+, [M-COOCH3]+ |

| Silylation | BSTFA or MSTFA | Trimethylsilyl 2-acetamidocyclopentane-1-carboxylate | Increased volatility and improved peak shape. gcms.cz | [M]+•, [M-CH3]+, [M-OSi(CH3)3]+ |

Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

In LC-MS, derivatization is primarily employed to enhance the ionization efficiency of the analyte, which leads to improved sensitivity. researchgate.netddtjournal.com It can also be used to improve the chromatographic retention of polar compounds in reversed-phase LC. nih.govnih.gov

Amidation: The carboxylic acid group can be converted to an amide using a variety of derivatizing agents. This is often done to introduce a group that is readily ionizable by electrospray ionization (ESI). For example, reacting this compound with a reagent like 2-picolylamine in the presence of a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) would form a picolinamide (B142947) derivative. researchgate.netmdpi.com The pyridine (B92270) ring in the picolylamine moiety is easily protonated, leading to a strong signal in positive ion ESI-MS.

Esterification for Enhanced Ionization: Similar to amidation, esterification can be used to introduce a tag that enhances ionization. Reagents containing a permanently charged group or a readily ionizable moiety can be used. For instance, derivatization with a reagent containing a quaternary ammonium (B1175870) group would result in a positively charged derivative, which is highly sensitive in positive ion ESI-MS. nih.gov

Isotope-Coded Derivatization: For quantitative analysis, isotope-coded derivatization reagents can be employed. researchgate.netsci-hub.st These reagents exist in "light" and "heavy" isotopic forms. The sample is derivatized with one form, and an internal standard is derivatized with the other. By comparing the peak intensities of the light and heavy derivatives in the mass spectrum, accurate quantification can be achieved. researchgate.net

The following interactive data table outlines potential derivatization strategies for the LC-MS analysis of this compound.

| Derivatization Strategy | Reagent Example | Derivative Formed | Rationale for Improved LC-MS Analysis | Potential Mass Fragments (Illustrative m/z) |

|---|---|---|---|---|

| Amidation | 2-Picolylamine/EDC | N-(pyridin-2-ylmethyl)-2-acetamidocyclopentane-1-carboxamide | Enhanced positive ionization efficiency due to the basic pyridine nitrogen. researchgate.netmdpi.com | [M+H]+, fragment ion corresponding to the protonated picolylamine moiety |

| Esterification with Ionizable Tag | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Ester derivative with a quaternary ammonium group | Introduction of a permanent positive charge for high sensitivity in ESI-MS. nih.gov | [M]+, characteristic fragment ions from the derivatizing agent |

| Isotope-Coded Derivatization | d0-/d6-2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP) | Isotopically labeled ester derivative | Enables accurate quantification through stable isotope dilution. sci-hub.st | Paired [M+H]+ ions for the light and heavy derivatives |

Applications As a Chiral Building Block and Scaffold in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics Incorporating 2-Acetamidocyclopentane-1-carboxylic Acid Residues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of non-natural amino acids like 2-aminocyclopentane-1-carboxylic acid (ACPC) is a highly successful strategy in peptidomimetic design. nih.govnih.gov As a β-amino acid, the cyclopentane (B165970) ring of ACPC introduces significant conformational constraints into the peptide backbone. nih.govnih.gov

The synthesis of peptides containing ACPC residues can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The amino acid is typically protected with an Fmoc (fluorenylmethyloxycarbonyl) group on the amine to make it compatible with the synthesis workflow. nih.gov This compatibility allows for its systematic insertion into peptide sequences to modulate their structure and function. For example, morphiceptin (B1676752) analogs, which are opioid peptides, have been synthesized by substituting the natural proline residue with ACPC isomers to study the structure-activity relationship. nih.gov This substitution allows researchers to probe the precise conformational requirements for receptor binding and activity. nih.gov

The key advantage of using ACPC is its ability to create more stable peptidomimetics that are resistant to proteases and peptidases, thereby increasing their half-life in biological systems. nih.gov This enhanced stability is crucial for the development of peptide-based therapeutics.

Role in Inducing and Stabilizing Specific Peptide Secondary Structures (e.g., β-turns, helices)

The rigid five-membered ring of 2-aminocyclopentane-1-carboxylic acid (ACPC) significantly limits the rotational freedom of the peptide backbone, forcing it to adopt well-defined secondary structures. researchgate.net This property is particularly valuable for stabilizing specific folds like β-turns and helices, which are critical for molecular recognition and biological function.

A β-turn is a secondary structure element where the polypeptide chain reverses its direction. libretexts.org The incorporation of specific stereoisomers of ACPC can nucleate, or initiate, the formation of these turns. nih.gov For instance, studies on morphiceptin analogs revealed that substituting proline with different configurations of ACPC led to distinct conformational preferences, directly impacting their activity at opioid receptors. nih.gov The conformational analysis of these analogs showed that the cyclopentane ring forces the peptide backbone into a turn-like structure, highlighting the residue's role as a potent turn-inducer. nih.gov

The stereochemistry of the ACPC residue—whether it is a cis or trans isomer—plays a critical role in determining the resulting secondary structure. The relative orientation of the amino and carboxyl groups on the cyclopentane ring dictates the accessible bond angles (phi, ψ) of the peptide backbone, thereby guiding the folding process. researchgate.net This predictable control over peptide conformation makes ACPC a powerful tool for designing peptides with predetermined three-dimensional shapes.

Exploration of Conformational Restriction in Peptidic Scaffolds

Conformational restriction, or rigidification, is a widely used strategy in drug design to enhance the potency and selectivity of a ligand for its biological target. researchgate.net By incorporating a rigid element like 2-aminocyclopentane-1-carboxylic acid (ACPC) into a flexible peptide, the number of accessible conformations is significantly reduced. nih.govresearchgate.net This pre-organization of the peptide into a bioactive conformation minimizes the entropic penalty upon binding to a receptor, which can lead to a substantial increase in binding affinity. researchgate.net

The use of ACPC as a building block provides high conformational stability to the resulting peptide. nih.gov This stability not only enhances receptor binding but also improves resistance to enzymatic degradation, a major hurdle for therapeutic peptides. nih.gov The cyclopentane ring acts as a rigid scaffold, locking a segment of the peptide backbone and presenting the side chains in a precise spatial arrangement for interaction with a target protein or enzyme. This approach has been successfully employed to create foldamers—oligomers that adopt specific, predictable secondary structures—with unique biological activities ranging from anticancer to antimicrobial properties. nih.gov

The table below summarizes the impact of incorporating cyclic β-amino acids like ACPC into peptide scaffolds.

| Feature | Consequence of Conformational Restriction | Reference(s) |

| Binding Affinity | Reduces the entropic penalty of binding, potentially increasing potency. | researchgate.net |

| Selectivity | A rigid conformation can better fit a specific receptor subtype, improving selectivity. | researchgate.net |

| Metabolic Stability | The non-natural, constrained structure provides resistance to degradation by proteases. | nih.govnih.gov |

| Structural Control | Induces predictable secondary structures like β-turns and helices. | nih.govresearchgate.net |

Utilization as a Chiral Scaffold for the Construction of Bioactive Molecules

Beyond its use in peptides, 2-aminocyclopentane-1-carboxylic acid serves as a valuable chiral scaffold for the synthesis of complex bioactive molecules. researchgate.net A chiral scaffold is a molecule with a defined three-dimensional structure and stereochemistry that is used as a starting point or framework to build other molecules. The well-defined stereocenters of ACPC make it an ideal building block for asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target compound. mdpi.com

Chiral carboxylic acids and their derivatives are frequently found in a vast array of natural products and biologically active compounds. researchgate.net The cyclopentane framework of ACPC can be chemically modified to create a diverse range of structures. For instance, the amino and carboxylic acid groups can be orthogonally protected, allowing for selective chemical reactions at each site. mdpi.com This functional group "handle" enables chemists to attach different molecular fragments, effectively using the ACPC core to orient these fragments in a precise spatial arrangement. This approach is fundamental to creating chiral 1,2-amino alcohols, which are privileged structures in many drug candidates and chiral ligands. researchgate.net

Ligand Design for Enzyme Inhibition: Theoretical and In Vitro Mechanistic Studies

The structural features of this compound, particularly the carboxylic acid group, make it a relevant scaffold for designing enzyme inhibitors. The carboxylic acid can act as a key interacting group, for example, by coordinating to metal ions in the active sites of metalloenzymes or by forming critical hydrogen bonds with active site residues.

Carbonic Anhydrase Inhibitor Design Principles Featuring Carboxylic Acid Moieties

Carbonic anhydrases (CAs) are zinc-dependent metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.comtandfonline.com While sulfonamides are the classic zinc-binding group (ZBG) for CA inhibitors, there is growing interest in alternative ZBGs, such as carboxylic acids, to achieve greater isoform selectivity and overcome issues associated with the sulfonamide group. nih.gov

The design principle for these inhibitors involves a scaffold that positions the carboxylic acid moiety to coordinate with the Zn(II) ion in the enzyme's active site. mdpi.com This coordination displaces a key water molecule or hydroxide (B78521) ion, thereby inhibiting the enzyme's catalytic activity. researchgate.net X-ray crystallography studies of CAs in complex with carboxylic acid-based inhibitors have confirmed this binding mode, providing a structural basis for inhibitor design. nih.gov The scaffold, which could be based on a cyclic structure like cyclopentane, serves to orient the carboxylic acid for optimal interaction with the zinc ion and to make additional favorable contacts with residues in the active site, enhancing both potency and selectivity. mdpi.comnih.gov

The table below outlines different binding modes for carboxylic acid inhibitors at the active site of Carbonic Anhydrase.

| Binding Mode | Description | Reference(s) |

| Direct Coordination | The carboxylate group directly displaces the zinc-bound water/hydroxide and coordinates to the Zn(II) ion. | researchgate.net |

| Indirect Binding | The carboxylic acid forms a hydrogen bond with the zinc-bound water/hydroxide without directly coordinating the metal. | researchgate.net |

| Active Site Occlusion | The inhibitor binds at the entrance to the active site, blocking substrate access, often following hydrolysis of a prodrug form (e.g., a lactone). | tandfonline.com |

O-Acetylserine Sulfhydrylase Inhibition Mechanisms by Cyclic Amino Acid Derivatives

O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for the development of new antibiotics. nih.govmdpi.com The enzyme catalyzes the final step in cysteine synthesis, and its inhibition can disrupt bacterial survival and pathogenesis. mdpi.combiorxiv.org

Inhibitors of OASS have been designed using scaffolds that mimic the enzyme's natural substrate, O-acetylserine. Cyclic amino acid derivatives, including those with cyclopropane (B1198618) and potentially other cycloalkane carboxylic acid scaffolds, have emerged as potent inhibitors. nih.gov These compounds typically act as competitive inhibitors, binding to the enzyme's active site and preventing the substrate from binding. mdpi.com The mechanism often involves the inhibitor forming a stable complex with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site. nih.gov For example, some substrate analogs can react with the PLP to form a stable α-aminoacrylate intermediate, effectively trapping the enzyme in an inactive state. nih.gov The rigid cyclic scaffold of these inhibitors helps to lock the molecule in a conformation that is optimal for binding to the OASS active site, leading to high inhibitory potency. nih.gov

Molecular Docking and Binding Mode Analysis with Biological Targets (e.g., Receptors, Enzymes)

As a crucial tool in computational chemistry and drug design, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is fundamental in understanding the interactions between a ligand, such as this compound, and a biological target at the molecular level. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically detailing the molecular docking and binding mode analysis of this compound.

While numerous studies have been conducted on various carboxylic acid derivatives and their interactions with a wide array of biological targets, including enzymes and receptors, specific computational analyses for this compound are not presently available in published research. Studies on structurally related compounds, such as other cyclopentane derivatives or molecules containing acetamido and carboxylic acid functional groups, have demonstrated the utility of molecular docking in elucidating binding mechanisms. These investigations typically detail key interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces that contribute to the binding affinity and selectivity of a compound for its target.

For instance, research on analogous compounds often highlights the critical role of the carboxylic acid moiety in forming salt bridges or hydrogen bonds with positively charged or polar residues within the active site of an enzyme or the binding pocket of a receptor. Similarly, the acetamido group can act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-target complex. The cyclopentane scaffold provides a rigid framework that influences the spatial orientation of these functional groups, which is a key determinant of binding specificity.

Despite the absence of direct research, the structural features of this compound suggest that it has the potential to interact with various biological targets. Future molecular docking studies would be invaluable in identifying potential protein targets and in providing a detailed understanding of its binding modes. Such research would be instrumental in guiding the design of novel therapeutic agents and in exploring the full potential of this compound in medicinal chemistry.

Mechanistic Investigations of Reactions Involving 2 Acetamidocyclopentane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Pathways of Carboxylic Acid Derivatives

The carboxylic acid moiety is the primary site for many derivatization reactions, which typically proceed via nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. The reactivity of the carboxylic acid itself is moderate; therefore, it is often converted into more reactive derivatives, such as acyl chlorides or esters, to facilitate substitution.

The conversion of 2-acetamidocyclopentane-1-carboxylic acid to its derivatives follows these established pathways. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. The mechanism involves the hydroxyl group attacking the sulfur atom of SOCl₂, which ultimately transforms the -OH into an excellent leaving group (a chlorosulfite group), allowing for subsequent attack by a chloride ion.

Similarly, Fischer esterification, an acid-catalyzed reaction with an alcohol, converts the carboxylic acid into an ester. The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon toward nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester. The direct conversion to an amide by reaction with an amine is generally unfavorable as it results in an acid-base reaction; however, the transformation can be achieved by heating the corresponding ammonium (B1175870) carboxylate salt or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

| Derivative | Reagent(s) | General Mechanism Pathway | Relative Reactivity of Derivative |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Conversion of -OH to a chlorosulfite intermediate, followed by nucleophilic attack by Cl⁻. | Very High |

| Ester | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed nucleophilic attack by alcohol on the protonated carbonyl group (Fischer Esterification). | Moderate |

| Amide | Amine (e.g., RNH₂), DCC or Heat | Formation of an activated intermediate with DCC, followed by nucleophilic attack by the amine. | Low |

Stereochemical Outcomes and Diastereoselectivity in Derivatization Reactions

The stereochemistry of the cyclopentane (B165970) ring, specifically the relative orientation of the acetamido and carboxylic acid groups (cis or trans), plays a critical role in determining the stereochemical outcome of derivatization reactions. The carbon atom to which the carboxyl group is attached (C1) is a stereocenter, and its configuration can be either retained or inverted during a reaction.

For NGP to occur effectively, the participating group must be positioned to readily attack the reaction center. In the case of this compound, a cis relationship between the two groups would facilitate the formation of the bicyclic intermediate.

In contrast, if the reaction proceeds without NGP, it may follow a standard Sɴ2 pathway, which would lead to an inversion of configuration at C1. The choice between these pathways depends on the reaction conditions, the nature of the leaving group, and the nucleophile.

Furthermore, the stereocenter at C1 is an α-carbon to a carbonyl group, making its proton acidic. Under basic conditions, deprotonation can occur, leading to the formation of an enolate. Reprotonation of this planar enolate intermediate can result in epimerization, potentially converting a cis isomer into the more thermodynamically stable trans isomer, where steric hindrance between the substituents is minimized. nih.govacs.org Studies on the parent compound, 2-aminocyclopentanecarboxylic acid, have shown that such epimerization can be controlled; for example, acidic hydrolysis of esters can proceed without epimerization if temperatures are carefully managed. nih.govacs.orgresearchgate.net

| Reaction Pathway | Key Feature | Stereochemical Outcome | Conditions Favoring Pathway |

|---|---|---|---|

| Neighboring Group Participation (NGP) | Formation of a bicyclic intermediate via internal nucleophilic attack by the acetamido group. | Retention of Configuration | Good leaving group; non-basic conditions; cis-stereochemistry. |

| Sɴ2 Substitution | Direct backside attack by an external nucleophile. | Inversion of Configuration | Poor conditions for NGP; strong external nucleophile. |

| Epimerization | Formation of a planar enolate intermediate followed by reprotonation. | Racemization or conversion to the more stable diastereomer (typically trans). | Strongly basic conditions. |

Computational Insights into Reaction Transition States and Energetics

While experimental studies provide invaluable data on reaction outcomes, computational chemistry offers a molecular-level understanding of the underlying mechanisms. Density Functional Theory (DFT) is a powerful tool used to model reaction pathways, calculate the geometries of transition states, and determine the activation energies that govern reaction rates. researchgate.netmdpi.com

For reactions involving this compound, computational studies could elucidate several key aspects:

Transition State Structures: DFT calculations can map the entire energy landscape of a reaction, identifying the lowest energy path from reactants to products. This allows for the precise three-dimensional visualization of transition state structures. For example, one could model the transition state for the ring-closing step of the NGP mechanism and compare it to the transition state of a direct Sɴ2 attack by an external nucleophile.

Activation Energies and Reaction Rates: By calculating the free energy of activation (ΔG‡) for competing pathways, computational models can predict which mechanism is kinetically favored. A lower activation energy corresponds to a faster reaction rate. Such calculations could quantitatively confirm the rate enhancement (anchimeric assistance) provided by NGP by showing that its transition state is significantly lower in energy than the alternative Sɴ2 transition state.

Diastereoselectivity: The preference for forming one diastereomer over another can be explained by comparing the activation energies of the transition states leading to each product. acs.org For instance, the steric interactions present in the transition state leading to the cis product versus the trans product can be quantified, providing a theoretical basis for the experimentally observed diastereoselectivity.

Although specific computational studies on this compound are not extensively reported, data from analogous systems demonstrate the utility of this approach. A hypothetical DFT study might compare the activation energies for a reaction proceeding with and without NGP, as illustrated in the table below.

| Starting Isomer | Proposed Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| cis-Isomer | Neighboring Group Participation (NGP) | 18.5 | Favored pathway; retention of configuration. |

| cis-Isomer | Direct Sɴ2 Substitution | 25.2 | Disfavored pathway; inversion of configuration. |

| trans-Isomer | Neighboring Group Participation (NGP) | 28.1 | Disfavored due to steric hindrance in forming the bicyclic intermediate. |

| trans-Isomer | Direct Sɴ2 Substitution | 24.8 | Favored pathway for this isomer; inversion of configuration. |

Such computational insights are instrumental in rationalizing experimental observations and in designing new synthetic routes with high levels of stereocontrol.

Future Research Directions and Emerging Opportunities for 2 Acetamidocyclopentane 1 Carboxylic Acid

The constrained cyclic β-amino acid, 2-Acetamidocyclopentane-1-carboxylic acid, and its parent compound, 2-aminocyclopentanecarboxylic acid (ACPC), are pivotal building blocks in medicinal chemistry. Their rigid cyclopentane (B165970) scaffold offers a unique tool for controlling molecular geometry, making them highly valuable in the design of peptidomimetics and other bioactive molecules. nih.govresearchgate.net The future of this compound class is poised for significant advancement, driven by innovations in synthetic chemistry, computational design, and a deeper understanding of its potential biological applications. This article explores the emerging opportunities and future research directions centered on this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetamidocyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopentane derivatives as precursors. For example, Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) can undergo deprotection and subsequent acetylation to introduce the acetamido group . Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C during acetylation) are critical to minimize side reactions. Yield optimization may require iterative recrystallization or column chromatography, guided by TLC or HPLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm regiochemistry and acetamido group placement (e.g., δ ~2.0 ppm for acetyl methyl protons).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO requires m/z 171.0895).

- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclopentane ring .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity, especially for chiral variants .

Q. What are the primary biochemical or pharmacological applications of this compound in academic research?

- Methodological Answer : The compound serves as a chiral building block for constrained peptide synthesis, mimicking natural amino acids to study enzyme-substrate interactions. For example, its cyclopentane backbone restricts conformational flexibility, aiding in structure-activity relationship (SAR) studies of protease inhibitors . Researchers should validate biological activity via kinetic assays (e.g., IC measurements) and correlate results with computational docking models .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control cyclopentane ring stereochemistry. Enantiomeric excess (ee) must be quantified via chiral HPLC or polarimetry. For diastereomeric mixtures, fractional crystallization in ethanol/water or diethyl ether can separate isomers .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or solubility)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Replicate solubility tests in standardized buffers (e.g., PBS pH 7.4) under controlled temperature.

- Cross-reference with crystallographic data to confirm molecular packing .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Use TGA to assess decomposition thresholds (e.g., >150°C may cause acetamido cleavage).

- Storage Recommendations : Lyophilize and store at –20°C under argon to prevent hydrolysis .

Q. What statistical approaches are recommended for analyzing structure-activity data in peptide derivatives?

- Methodological Answer :

- Multivariate Analysis : Principal component analysis (PCA) correlates structural features (e.g., ring strain, substituent electronegativity) with bioactivity.

- Error Propagation : Account for instrumental uncertainty (e.g., ±0.01 mg in mass measurements) using the Kragten method.

- Validation : Use leave-one-out cross-validation (LOOCV) to test predictive models .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.